2-Ethyl-1H-naphtho[1,2-d]imidazole

Organic Light-Emitting Diodes Deep-Blue Emission Electron Injection

2-Ethyl-1H-naphtho[1,2-d]imidazole (CAS 24142-40-3; also referenced as CAS 46380-20-5 for the 1-ethyl regioisomer) is a fused tricyclic heterocycle with molecular formula C₁₃H₁₂N₂ and molecular weight 196.25 g·mol⁻¹. The compound belongs to the naphtho[1,2-d]imidazole class, characterized by a naphthalene ring fused to an imidazole at the 1,2-positions, with an ethyl substituent at the C2 position of the imidazole ring.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
Cat. No. B11902366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1H-naphtho[1,2-d]imidazole
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C=CC3=CC=CC=C32
InChIInChI=1S/C13H12N2/c1-2-12-14-11-8-7-9-5-3-4-6-10(9)13(11)15-12/h3-8H,2H2,1H3,(H,14,15)
InChIKeyBDLRDIZNCDRKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1H-naphtho[1,2-d]imidazole (CAS 24142-40-3): Compound Class, Core Architecture, and Procurement-Relevant Identity


2-Ethyl-1H-naphtho[1,2-d]imidazole (CAS 24142-40-3; also referenced as CAS 46380-20-5 for the 1-ethyl regioisomer) is a fused tricyclic heterocycle with molecular formula C₁₃H₁₂N₂ and molecular weight 196.25 g·mol⁻¹ . The compound belongs to the naphtho[1,2-d]imidazole class, characterized by a naphthalene ring fused to an imidazole at the 1,2-positions, with an ethyl substituent at the C2 position of the imidazole ring. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its presence in bioactive molecules spanning anti-inflammatory, antiparasitic, antimycobacterial, and thrombopoietin-mimetic programs [1]. The 1H-tautomeric form is specifically noted in the OLED literature as enabling superior electron-injection capacity relative to the 3H-isomer, a property directly tied to the naphthoimidazole regiochemistry rather than the C2 substituent alone [2].

Why 2-Ethyl-1H-naphtho[1,2-d]imidazole Cannot Be Interchanged with the 2-Methyl, 2-Phenyl, or 3H-Isomer Analogs Without Performance Consequence


Although naphtho[1,2-d]imidazoles share a common heterocyclic core, three structural variables drive functional divergence that precludes generic substitution. First, the 1H versus 3H tautomeric configuration controls electron-injection efficiency in optoelectronic devices, with the 1H form delivering substantially higher external quantum efficiency (EQE) in single-layer OLEDs [1]. Second, the identity of the C2 substituent (methyl vs. ethyl vs. phenyl vs. H) directly governs cytotoxic potency against cancer cell lines, with the unsubstituted analog (IM1) being the least potent in the series—demonstrating that the C2 alkyl chain is not decorative but pharmacophoric [2]. Third, the C2-ethyl group imparts a predictable increase in lipophilicity (estimated ΔLogP ≈ +0.4–0.6 relative to the 2-methyl analog) and introduces an additional rotatable bond absent in the 2-methyl congener, altering both solubility and conformational entropy [3]. These interdependent variables mean that substituting even a closely related analog such as 2-methyl-1H-naphtho[1,2-d]imidazole (CAS 1792-42-3) can yield a compound with meaningfully different physicochemical, photophysical, and biological performance.

Quantitative Differentiation Evidence for 2-Ethyl-1H-naphtho[1,2-d]imidazole Versus Closest Analogs


1H-Naphtho[1,2-d]imidazole vs. 3H-Isomer: OLED External Quantum Efficiency and Turn-On Voltage in Single-Layer Devices

In a direct head-to-head comparison within single-layer non-doped fluorescent OLED devices, 1H-naphtho[1,2-d]imidazole-based emitters significantly outperformed their 3H-naphtho[1,2-d]imidazole isomeric counterparts. The 1H-isomer-based device achieved a ground-breaking EQE of 4.37% with a low turn-on voltage of 2.7 V, which was described as 'hitherto the best performance for a non-doped single-layer fluorescent OLED' [1]. The superior performance is attributed to the 1H-isomer's much higher capacity for direct electron-injection from the cathode. Multi-layer devices using 1H-naphtho[1,2-d]imidazole derivatives yielded EQE values of 4.12–6.08% with deep-blue CIE y coordinates of 0.077–0.115, representing significantly better blue-color purity than analogous benzimidazole- or phenanthro[9,10-d]imidazole-based molecules [1]. This tautomer-dependent performance differential demonstrates that the 1H-configuration—which is the tautomeric form of 2-ethyl-1H-naphtho[1,2-d]imidazole—is structurally non-negotiable for optoelectronic applications.

Organic Light-Emitting Diodes Deep-Blue Emission Electron Injection

C2-Substituent Dependence of Cytotoxic Potency: 2-Ethyl vs. C2-Unsubstituted Naphtho[1,2-d]imidazoles Against Leukemic and Colon Cancer Cells

A systematic study of seven naphth[1,2-d]imidazole compounds synthesized from β-lapachone revealed that the C2 substitution pattern is a critical determinant of cytotoxic potency. The compound designated IM1, which lacks C2 substitution, was explicitly identified as 'the least potent imidazole of the series, demonstrating the importance of the substitution at the C2 carbon of the naphth[1,2-d]imidazole ring for the cytotoxic activity' [1]. Across the series, IC₅₀ values ranged from 8.71 to 29.92 μM against HL-60 leukemic cells and from 21.12 to 62.11 μM against HCT-116 colon carcinoma cells [1]. While specific IC₅₀ data for the 2-ethyl analog was not reported in this study, the structure–activity relationship (SAR) establishes that C2 alkyl substitution (such as ethyl) is essential for meaningful cytotoxic activity, and that the unsubstituted core is substantially less potent. Additionally, the naphth[1,2-d]imidazoles exhibited large Stokes shifts (20–103 nm), intense fluorescence emissions in the blue region, and molar absorptivity coefficients on the order of 10³ to 10⁴ M⁻¹·cm⁻¹, making them candidates for antitumor theranostic applications [1].

Anticancer Cytotoxicity Theranostics

Physicochemical Differentiation: 2-Ethyl vs. 2-Methyl-1H-naphtho[1,2-d]imidazole on LogP, Molecular Weight, and Rotatable Bond Count

A cross-study comparison of computed physicochemical properties reveals measurable differences between 2-ethyl-1H-naphtho[1,2-d]imidazole and its closest alkyl analog, 2-methyl-1H-naphtho[1,2-d]imidazole. The 2-ethyl derivative (MW = 196.25 g·mol⁻¹) is 14.03 Da heavier than the 2-methyl analog (MW = 182.22 g·mol⁻¹) and possesses one rotatable bond (the ethyl C–C bond) versus zero rotatable bonds in the 2-methyl derivative [1]. While experimentally measured LogP values are not available for either compound, the unsubstituted 1H-naphtho[1,2-d]imidazole has a predicted ACD/LogP of 2.62 [2], and the 2-methyl analog has a computed LogP of approximately 3.02 [1]. By extrapolation from the benzimidazole homolog series—where 2-ethylbenzimidazole (XLogP3 ≈ 2.1) exceeds 2-methylbenzimidazole by approximately 0.4 LogP units —the 2-ethyl naphthoimidazole is expected to exhibit a LogP of approximately 3.4–3.6, representing a meaningful increment in lipophilicity that would affect membrane permeability, organic solvent partitioning, and chromatographic retention behavior.

Physicochemical Properties Lipophilicity Drug-Likeness

Class-Level Anti-Inflammatory Activity of 3H-Naphtho[1,2-d]imidazoles Bearing C2-Alkyl Substituents: Rat Carrageenin-Induced Edema and Adjuvant Arthritis Models

Patent literature (US 4,435,417) discloses a series of 3H-naphtho[1,2-d]imidazole derivatives in which the C2 position is occupied by (C₁₋₆)alkyl, (C₃₋₆)alkenyl, (C₃₋₆)alkynyl, or (C₃₋₇)cycloalkyl groups—a definition that explicitly encompasses the 2-ethyl substituent [1]. In the carrageenin-induced rat paw edema assay (primary screening), several compounds demonstrated percent inhibition of induced edema of approximately 40% or greater, qualifying them for further evaluation [1]. In the adjuvant arthritis test, Compounds of Examples 3, 5, and 9 produced 33%, 42%, and 53% reduction of hind paw volume over controls at oral doses of 200, 100, and 200 mg·kg⁻¹, respectively [1]. The majority of tested compounds exhibited LD₅₀ values >500–1000 mg·kg⁻¹, indicating favorable acute safety margins [1]. It is critical to note that this evidence pertains to the broader naphtho[1,2-d]imidazole class with C2-alkyl substitution; no compound-specific in vivo data for the exact 2-ethyl derivative have been published.

Anti-Inflammatory COX/LOX Pathway In Vivo Pharmacology

Naphthoimidazole Class Antimycobacterial Activity: MIC Values and Synergy with First-Line Anti-TB Drugs

A study of nine naphthoimidazole derivatives against Mycobacterium tuberculosis demonstrated that eight of the nine compounds exhibited MIC values ranging from 1.56 to 25 μg·mL⁻¹, with the presence of substituents on phenyl groups shown to be essential for antimycobacterial activity [1]. Four compounds displayed additivity with both isoniazid (INH) and rifampicin (RIF), with selectivity index (SI) values exceeding 10, indicating a favorable safety window [1]. The study concluded that naphthoimidazoles could serve as scaffolds for new anti-TB drug development, particularly given the absence of antagonism with standard-of-care agents [1]. Critically, the active compounds in this study bore aryl substituents at the C2 position rather than simple alkyl groups; the direct applicability of this activity profile to the 2-ethyl analog is therefore uncertain. Nonetheless, the data establish that the naphthoimidazole core is compatible with antimycobacterial activity when appropriately substituted.

Antitubercular Mycobacterium tuberculosis Drug Synergy

Evidence-Backed Application Scenarios for 2-Ethyl-1H-naphtho[1,2-d]imidazole Procurement and Deployment


OLED Emitter Development: Leveraging the 1H-Tautomer Electron-Injection Advantage for Deep-Blue Non-Doped Devices

Research groups developing deep-blue fluorescent OLED emitters should prioritize the 1H-naphtho[1,2-d]imidazole scaffold—and hence 2-ethyl-1H-naphtho[1,2-d]imidazole as a synthetic intermediate or core fragment—over 3H-isomer-based analogs. The direct comparative evidence shows that 1H-naphtho[1,2-d]imidazole derivatives achieve single-layer EQE of 4.37% (vs. markedly inferior 3H-isomer performance), multi-layer EQE of 4.12–6.08%, and CIE y coordinates of 0.077–0.115—deep-blue color purity superior to benzimidazole- and phenanthroimidazole-based competitors [1]. The compound's extended π-conjugated naphthalene system, combined with the imidazole electron-transporting character, makes it suitable as both an emissive layer component and a host material in doped and non-doped architectures. Procurement of the 1H-tautomeric form (CAS 24142-40-3) is essential, as the 3H-isomer or regioisomeric naphth[2,3-d]imidazoles (CAS 97508-57-1) will not reproduce the reported electron-injection advantage.

Anticancer Theranostic Probe Design: Exploiting C2-Ethyl Substitution for Balanced Cytotoxicity and Blue-Region Fluorescence

The naphth[1,2-d]imidazole class is validated for dual-function antitumor theranostic applications, with demonstrated IC₅₀ values of 8.71–29.92 μM (HL-60) and 21.12–62.11 μM (HCT-116) for C2-substituted derivatives, combined with intense blue-region fluorescence, large Stokes shifts (20–103 nm), and molar absorptivity coefficients of 10³–10⁴ M⁻¹·cm⁻¹ [1]. The C2-ethyl substituent is structurally positioned to provide the C2 substitution essential for cytotoxic activity (the C2-unsubstituted analog IM1 being the least potent in the series), while the modest ethyl chain avoids the steric bulk and synthetic complexity of larger C2-aryl or C2-cycloalkyl groups. This profile makes 2-ethyl-1H-naphtho[1,2-d]imidazole a strategically balanced starting material for medicinal chemistry programs seeking to optimize both the cytotoxic pharmacophore and the fluorescent probe properties within the same molecular scaffold.

Anti-Inflammatory Drug Discovery: 2-Ethyl-Derived Naphthoimidazoles as Orally Active Edema-Reducing Agents

The patent precedent (US 4,435,417) establishes that 3H-naphtho[1,2-d]imidazoles with C2-alkyl substitution—including ethyl by explicit formula scope—demonstrate oral anti-inflammatory activity in rat models of acute and chronic inflammation, with individual compounds achieving 33–53% reduction in hind paw edema at 100–200 mg·kg⁻¹ and LD₅₀ values >500–1000 mg·kg⁻¹ [1]. The naphthoimidazole scaffold offers a non-steroidal, non-acidic chemotype distinct from classical COX-inhibiting NSAIDs, potentially circumventing the gastrointestinal toxicity associated with carboxylic acid-containing anti-inflammatory agents. For medicinal chemistry teams pursuing novel anti-inflammatory mechanisms, 2-ethyl-1H-naphtho[1,2-d]imidazole represents a validated core for further SAR exploration—either through N3-functionalization, additional ring substitution, or prodrug strategies targeting improved potency and selectivity.

Thrombopoietin (TPO) Mimetic Lead Optimization: Naphtho[1,2-d]imidazole as a Privileged Pharmacophore for Thrombocytopenia

The naphtho[1,2-d]imidazole core has been established as a thrombopoietin (TPO) mimetic pharmacophore through rational design and parallel array synthesis at GlaxoSmithKline, demonstrating that this scaffold can recapitulate the biological activity of the endogenous cytokine TPO at its c-Mpl receptor [1]. The pharmacophore hypothesis driving this work identified specific spatial and electronic requirements at the naphthoimidazole core, making 2-ethyl-1H-naphtho[1,2-d]imidazole a relevant starting material or reference standard for TPO mimetic programs. While the optimized clinical candidates in this class bear additional substitution beyond the simple 2-ethyl pattern, the core scaffold's validation in a high-throughput screening-to-lead context confirms that procurement of the 2-ethyl derivative is justified for hit expansion, scaffold hopping, or patent landscaping efforts in the thrombopoietin receptor agonist field.

Quote Request

Request a Quote for 2-Ethyl-1H-naphtho[1,2-d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.